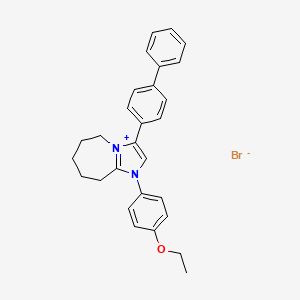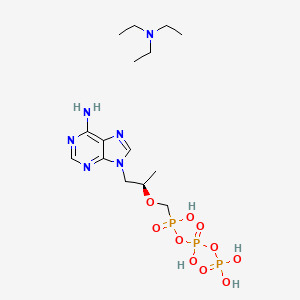
Tenofovir diphosphate triethylamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tenofovir diphosphate triethylamine is a compound that acts as a competitive inhibitor of DNA polymerases and serves as a substrate for HIV type 1 reverse transcriptase . It is a derivative of tenofovir, which is a nucleotide reverse transcriptase inhibitor used in the treatment of HIV and hepatitis B infections . This compound is known for its antiviral properties and is a key component in antiretroviral therapy.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of tenofovir diphosphate triethylamine involves the phosphorylation of tenofovir. The process typically includes the use of phosphorylating agents such as phosphorus oxychloride or phosphorus trichloride in the presence of a base like triethylamine . The reaction is carried out under controlled conditions to ensure the formation of the diphosphate ester.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and stringent quality control measures to ensure the consistency and efficacy of the final product. The compound is often produced in bulk quantities for pharmaceutical applications.
化学反応の分析
Types of Reactions: Tenofovir diphosphate triethylamine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: It can also undergo reduction reactions, although these are less common.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Nucleophiles like hydroxide ions or amines are commonly used in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of various phosphoric acid derivatives, while substitution reactions can yield different phosphate esters .
科学的研究の応用
Tenofovir diphosphate triethylamine has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and as a standard in analytical chemistry.
Biology: The compound is used in studies related to DNA polymerase inhibition and reverse transcriptase activity.
Industry: The compound is used in the pharmaceutical industry for the production of antiviral drugs.
作用機序
The mechanism of action of tenofovir diphosphate triethylamine involves its incorporation into the viral DNA by HIV reverse transcriptase. Once incorporated, it acts as a chain terminator, preventing further elongation of the DNA chain. This inhibition of viral DNA synthesis effectively halts the replication of the virus . The compound targets the reverse transcriptase enzyme and interferes with its normal function, thereby reducing viral load in infected individuals .
類似化合物との比較
- Tenofovir disoproxil fumarate
- Tenofovir alafenamide
- Adefovir dipivoxil
Comparison: Tenofovir diphosphate triethylamine is unique in its specific inhibition of DNA polymerases and its role as a substrate for HIV reverse transcriptase. Compared to tenofovir disoproxil fumarate and tenofovir alafenamide, it has different pharmacokinetic properties and may offer distinct advantages in terms of efficacy and safety . Adefovir dipivoxil, another similar compound, is also used in antiviral therapy but has a different mechanism of action and pharmacological profile .
特性
分子式 |
C15H31N6O10P3 |
|---|---|
分子量 |
548.36 g/mol |
IUPAC名 |
[(2R)-1-(6-aminopurin-9-yl)propan-2-yl]oxymethyl-[hydroxy(phosphonooxy)phosphoryl]oxyphosphinic acid;N,N-diethylethanamine |
InChI |
InChI=1S/C9H16N5O10P3.C6H15N/c1-6(2-14-4-13-7-8(10)11-3-12-9(7)14)22-5-25(15,16)23-27(20,21)24-26(17,18)19;1-4-7(5-2)6-3/h3-4,6H,2,5H2,1H3,(H,15,16)(H,20,21)(H2,10,11,12)(H2,17,18,19);4-6H2,1-3H3/t6-;/m1./s1 |
InChIキー |
SHPQIISMXAPZDX-FYZOBXCZSA-N |
異性体SMILES |
CCN(CC)CC.C[C@H](CN1C=NC2=C(N=CN=C21)N)OCP(=O)(O)OP(=O)(O)OP(=O)(O)O |
正規SMILES |
CCN(CC)CC.CC(CN1C=NC2=C(N=CN=C21)N)OCP(=O)(O)OP(=O)(O)OP(=O)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



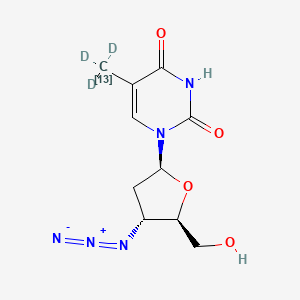
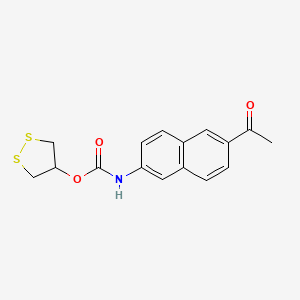
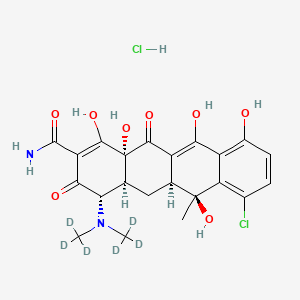
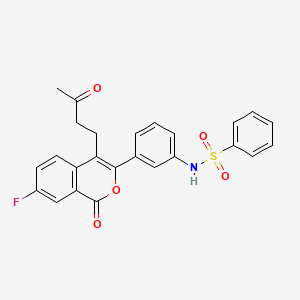
![sodium;(12aS)-9-[[3-[[(12aS)-8-methoxy-6-oxo-11,12,12a,13-tetrahydroindolo[2,1-c][1,4]benzodiazepin-9-yl]oxymethyl]-5-[2-[2-(2-methoxyethoxy)ethoxy]ethyl-(2-methyl-2-sulfanylpropyl)amino]phenyl]methoxy]-8-methoxy-6-oxo-11,12,12a,13-tetrahydroindolo[2,1-c][1,4]benzodiazepine-12-sulfonate](/img/structure/B12419653.png)
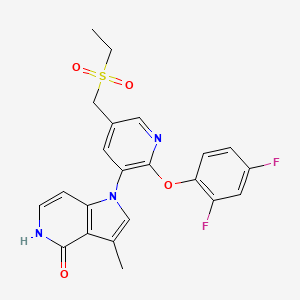
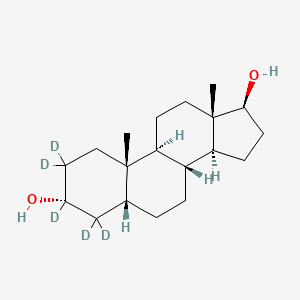
![zinc;(E)-7-[4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]-3,5-dihydroxyhept-6-enoate](/img/structure/B12419669.png)

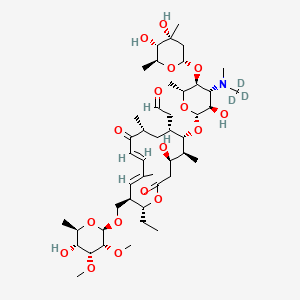
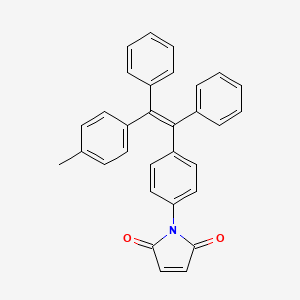
![(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-3-(4-phosphonooxyphenyl)propanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-3-methylpentanoyl]amino]pentanedioic acid;2,2,2-trifluoroacetic acid](/img/structure/B12419702.png)
